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Technical Support Center: Fluoxapiprolin Resistance in Phytophthora capsici

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Compound of Interest		
Compound Name:	Fluoxapiprolin	
Cat. No.:	B13439095	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with point mutations in the Oxysterol-Binding Protein Related Protein 1 (PcORP1) that confer resistance to the fungicide **Fluoxapiprolin** in Phytophthora capsici.

Frequently Asked Questions (FAQs)

Q1: What is the target of **Fluoxapiprolin** in Phytophthora capsici?

Fluoxapiprolin targets the Oxysterol-Binding Protein Related Protein 1 (PcORP1).[1][2][3] This protein is a member of the oxysterol-binding protein (OSBP) family, which is involved in lipid metabolism and sterol transport.[4][5] Inhibition of PcORP1 disrupts these essential processes in the oomycete, leading to its death.

Q2: What are the known point mutations in PcORP1 that lead to **Fluoxapiprolin** resistance?

Several point mutations in the PcORP1 gene have been identified to confer varying levels of resistance to **Fluoxapiprolin**. These mutations are typically heterozygous.[1][2] Key identified mutations include G770V, N835S+I877F, ΔN835, N767I, and N837T+S910C.[1][2][3]

Q3: How do different mutations in PcORP1 affect the level of resistance to **Fluoxapiprolin**?

The level of resistance, often quantified by the Resistance Factor (RF), varies significantly depending on the specific point mutation. Some mutations confer high resistance, while others



result in low resistance.

- High Resistance (RF > 1000): The G770V and a combination of N835S and I877F mutations
 in PcORP1 have been shown to confer high levels of resistance to Fluoxapiprolin.[1][2][3]
- Low Resistance (RF < 100): The deletion mutation ΔN835, as well as the point mutations
 N767I and N837T+S910C, lead to low levels of resistance.[1][2][3]

Q4: Is there cross-resistance between **Fluoxapiprolin** and other fungicides?

Yes, positive cross-resistance has been observed between **Fluoxapiprolin** and Oxathiapiprolin.[6] Both fungicides belong to the same FRAC (Fungicide Resistance Action Committee) group 49 and target the same protein, ORP1.[3][4] Therefore, mutations conferring resistance to one are likely to confer resistance to the other.

Troubleshooting Guides

Problem: My P. capsici isolates are showing unexpected resistance to **Fluoxapiprolin**.

- Possible Cause 1: Pre-existing resistant mutants in the wild population.
 - Solution: Sequence the PcORP1 gene of your isolates to check for known resistance-conferring mutations. Compare the sequence to a sensitive wild-type strain.
- Possible Cause 2: Development of resistance in the lab through continuous exposure.
 - Solution: Review your culturing protocols. Avoid prolonged exposure of P. capsici isolates to sub-lethal concentrations of **Fluoxapiprolin**. It is recommended to generate resistant mutants intentionally for study rather than by accidental selection.

Problem: I am unable to confirm the effect of a specific PcORP1 mutation on **Fluoxapiprolin** resistance.

- Possible Cause: Inefficient transformation or gene editing.
 - Solution: Verify the successful introduction of the desired mutation using sequencing. If using CRISPR/Cas9, ensure the guide RNA is specific and the donor template is correctly designed. Refer to the detailed protocol for site-directed mutagenesis provided below.



- Possible Cause: Issues with the fungicide sensitivity assay.
 - Solution: Ensure accurate preparation of fungicide concentrations and uniform inoculation of agar plates. Use a known sensitive and a known resistant strain as controls in your assay. Refer to the detailed protocol for fungicide sensitivity assays provided below.

Quantitative Data Summary

The following tables summarize the quantitative data on **Fluoxapiprolin** resistance conferred by different PcORP1 mutations.

Table 1: EC50 Values of Fluoxapiprolin against Wild-Type and Mutant P. capsici Strains

Strain/Isolate	Genotype	Mean EC50 (μg/mL)
Wild-Type P. capsici	Sensitive	0.00043[2][3]
Fluoxapiprolin-Resistant Mutants	Various mutations	Not explicitly stated for individual mutations, but significantly higher than wild-type.

Table 2: Resistance Factors for Characterized PcORP1 Mutations

Mutation in PcORP1	Resistance Factor (RF)	Resistance Level
G770V	> 1000[1][2][3]	High
N835S + I877F	> 1000[1][2][3]	High
ΔN835	< 100[1][2][3]	Low
N767I	< 100[1][2][3]	Low
N837T + S910C	< 100[1][2][3]	Low

Experimental Protocols



Protocol 1: Fungicide Sensitivity Assay for Phytophthora capsici

This protocol is adapted from standard methodologies for evaluating fungicide sensitivity in P. capsici.[7]

Materials:

- Phytophthora capsici isolates (wild-type and putative mutants)
- Potato Dextrose Agar (PDA) medium
- Fluoxapiprolin stock solution (in DMSO)
- Sterile Petri dishes (90 mm)
- · Sterile distilled water
- · Micropipettes and sterile tips
- Incubator (25°C)
- Cork borer (5 mm)
- Ruler or calipers

Procedure:

- Preparation of Fungicide-Amended Media: a. Prepare PDA medium according to the manufacturer's instructions and autoclave. b. Cool the molten PDA to 50-55°C in a water bath. c. Prepare a series of Fluoxapiprolin concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µg/mL) by adding the appropriate volume of stock solution to the molten PDA. Ensure the final concentration of DMSO does not exceed 0.1% (v/v) in all plates, including the control. d. Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
- Inoculation: a. Culture the P. capsici isolates on PDA plates for 3-5 days at 25°C. b. Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the colonies. c.



Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

- Incubation and Data Collection: a. Incubate the plates at 25°C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached a significant portion of the plate. b. Measure the diameter of the colony in two perpendicular directions for each plate. c. Calculate the average diameter and subtract the diameter of the initial plug (5 mm). d. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control (0 μg/mL Fluoxapiprolin).
- Data Analysis: a. Plot the percentage of inhibition against the logarithm of the fungicide concentration. b. Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth) using probit analysis or non-linear regression. c. Calculate the Resistance Factor (RF) by dividing the EC50 of the mutant strain by the EC50 of the wild-type strain.

Protocol 2: Site-Directed Mutagenesis of PcORP1 using CRISPR/Cas9

This protocol provides a general workflow for introducing point mutations into the PcORP1 gene, based on methodologies described for Phytophthora species.[2][8][9]

Materials:

- P. capsici wild-type strain
- CRISPR/Cas9 vector (e.g., containing Cas9 and a guide RNA expression cassette)
- Donor DNA template (a plasmid or linear DNA fragment containing the desired mutation and homology arms)
- · Protoplast isolation solution
- PEG-mediated transformation buffer
- Regeneration medium

Troubleshooting & Optimization





- Selective medium (containing a selection agent like G418 or the target fungicide if the mutation confers resistance)
- PCR reagents and primers for screening
- DNA sequencing service

Procedure:

- Design of gRNA and Donor Template: a. Identify the target site in the PcORP1 gene where the mutation will be introduced. b. Design a specific guide RNA (gRNA) that directs the Cas9 nuclease to the target site. c. Synthesize a donor DNA template containing the desired point mutation. The donor should have homology arms (typically 500-1000 bp) flanking the mutation site to facilitate homologous recombination. Introduce silent mutations in the PAM site or gRNA recognition sequence within the donor template to prevent cleavage of the repaired allele.
- Vector Construction: a. Clone the designed gRNA into the CRISPR/Cas9 expression vector.
 b. Prepare the donor DNA template.
- Protoplast Preparation and Transformation: a. Grow the wild-type P. capsici in a suitable liquid medium. b. Harvest the mycelia and treat with a protoplast isolation solution (containing enzymes like cellulase and lysing enzymes) to generate protoplasts. c. Cotransform the protoplasts with the CRISPR/Cas9-gRNA vector and the donor DNA template using a PEG-mediated method.
- Selection and Regeneration of Transformants: a. Plate the transformed protoplasts on a
 regeneration medium. b. After a period of recovery, transfer the regenerated mycelia to a
 selective medium. If using a co-transformed selection marker, use the corresponding
 antibiotic. If selecting directly for resistance, use a discriminatory concentration of
 Fluoxapiprolin.
- Screening and Verification: a. Isolate genomic DNA from the putative transformants that grow on the selective medium. b. Perform PCR using primers flanking the target region of PcORP1. c. Sequence the PCR products to confirm the presence of the desired point mutation.

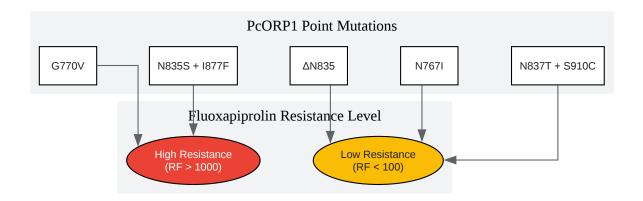


Visualizations



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Caption: Experimental workflow for generating and characterizing PcORP1 mutants.



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Caption: Relationship between PcORP1 mutations and resistance levels.

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